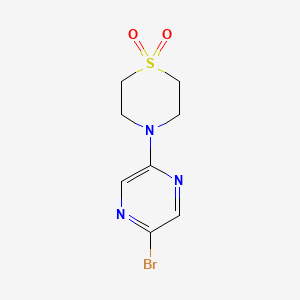

4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione

CAS No.:

Cat. No.: VC16523282

Molecular Formula: C8H10BrN3O2S

Molecular Weight: 292.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrN3O2S |

|---|---|

| Molecular Weight | 292.16 g/mol |

| IUPAC Name | 4-(5-bromopyrazin-2-yl)-1,4-thiazinane 1,1-dioxide |

| Standard InChI | InChI=1S/C8H10BrN3O2S/c9-7-5-11-8(6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2 |

| Standard InChI Key | APCAGEYUZUIHOU-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CN=C(C=N2)Br |

Introduction

Synthesis Methods

The synthesis of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione generally involves multi-step protocols starting from commercially available precursors.

Key Synthetic Routes

One plausible route begins with the bromination of 2-aminopyrazine, followed by coupling with thiomorpholine-1,1-dioxide. Alternatively, nucleophilic aromatic substitution (SNAr) reactions between 5-bromo-2-chloropyrazine and thiomorpholine-1,1-dioxide under basic conditions could yield the target compound.

Representative Reaction Pathway:

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80–100°C), with yields ranging from 40% to 60%. Purification via column chromatography using ethyl acetate/hexane mixtures is often required to isolate the product.

Comparison with Similar Compounds

Structurally analogous compounds, such as 4-(5-chloropyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione, demonstrate reduced electrophilicity due to the lower electronegativity of chlorine compared to bromine. This difference impacts reactivity in cross-coupling reactions, with brominated analogs generally showing higher efficiency.

Future Research Directions

Further studies should prioritize:

-

Biological Screening: Evaluation against cancer cell lines, viral strains, and plant pathogens.

-

Process Optimization: Development of greener synthetic routes using catalytic methods.

-

Structural Modification: Exploration of fluorinated or iodinated analogs to enhance binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume